molecular formula C11H6ClN3 B12997629 2'-Chloro-[3,4'-bipyridine]-3'-carbonitrile

2'-Chloro-[3,4'-bipyridine]-3'-carbonitrile

Cat. No.: B12997629
M. Wt: 215.64 g/mol
InChI Key: PBCWDGVRFPQCDI-UHFFFAOYSA-N
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Description

2’-Chloro-[3,4’-bipyridine]-3’-carbonitrile is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, material science, and pharmaceuticals. This compound features a chlorine atom at the 2’ position and a carbonitrile group at the 3’ position, making it a unique and valuable chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-[3,4’-bipyridine]-3’-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which forms C(sp2)–C(sp2) bonds using palladium catalysts . Another approach is the Stille coupling, which also employs palladium catalysts but uses organotin reagents . These reactions are usually carried out under inert atmospheres and require precise control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of homogeneous catalytic systems, such as those involving palladium, is common due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-[3,4’-bipyridine]-3’-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated bipyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-[3,4’-bipyridine]-3’-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and carbonitrile group enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C11H6ClN3

Molecular Weight

215.64 g/mol

IUPAC Name

2-chloro-4-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H6ClN3/c12-11-10(6-13)9(3-5-15-11)8-2-1-4-14-7-8/h1-5,7H

InChI Key

PBCWDGVRFPQCDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=NC=C2)Cl)C#N

Origin of Product

United States

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